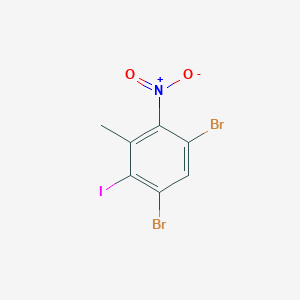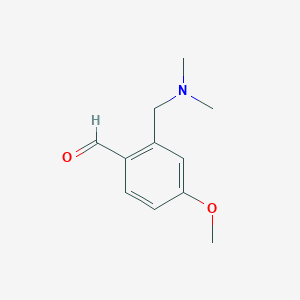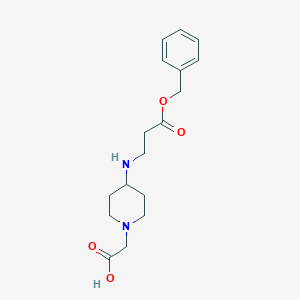![molecular formula C38H28O6P2 B12987317 (S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide)](/img/structure/B12987317.png)
(S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-[4,4’-Bibenzo[d][1,3]dioxole]-5,5’-diylbis(diphenylphosphine oxide) is a complex organic compound with the molecular formula C38H28O6P2 and a molecular weight of 642.57 g/mol . This compound is characterized by its unique structure, which includes two diphenylphosphine oxide groups attached to a bibenzo[d][1,3]dioxole core. It is primarily used in research settings and is not intended for human use .
Preparation Methods
The synthesis of (S)-[4,4’-Bibenzo[d][1,3]dioxole]-5,5’-diylbis(diphenylphosphine oxide) involves several steps. The reaction conditions typically involve the use of solvents such as dichloromethane and reagents like palladium acetate and triphenylphosphine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
(S)-[4,4’-Bibenzo[d][1,3]dioxole]-5,5’-diylbis(diphenylphosphine oxide) undergoes various chemical reactions, including:
Scientific Research Applications
(S)-[4,4’-Bibenzo[d][1,3]dioxole]-5,5’-diylbis(diphenylphosphine oxide) has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-[4,4’-Bibenzo[d][1,3]dioxole]-5,5’-diylbis(diphenylphosphine oxide) involves its ability to form stable complexes with metal ions. The diphenylphosphine oxide groups act as ligands, coordinating with metal centers and facilitating various catalytic processes . The molecular targets and pathways involved are primarily related to its role in catalysis and coordination chemistry .
Comparison with Similar Compounds
(S)-[4,4’-Bibenzo[d][1,3]dioxole]-5,5’-diylbis(diphenylphosphine oxide) can be compared with other similar compounds, such as:
(S)-[4,4’-Bibenzo[d][1,3]dioxole]-5,5’-diylbis(bis(3,5-dimethylphenyl)phosphine oxide): This compound has similar structural features but includes additional methyl groups on the phenyl rings.
(S)-[4,4’-Bibenzo[d][1,3]dioxole]-5,5’-diylbis(bis(4-methoxyphenyl)phosphine oxide): This variant includes methoxy groups, which can influence its reactivity and applications.
The uniqueness of (S)-[4,4’-Bibenzo[d][1,3]dioxole]-5,5’-diylbis(diphenylphosphine oxide) lies in its specific structural configuration and the presence of diphenylphosphine oxide groups, which contribute to its versatility in research and industrial applications .
Properties
IUPAC Name |
5-diphenylphosphoryl-4-(5-diphenylphosphoryl-1,3-benzodioxol-4-yl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28O6P2/c39-45(27-13-5-1-6-14-27,28-15-7-2-8-16-28)33-23-21-31-37(43-25-41-31)35(33)36-34(24-22-32-38(36)44-26-42-32)46(40,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H,25-26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFRGFQPLSPZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28O6P2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one methanesulfonate](/img/structure/B12987246.png)
![10,10-Difluoro-6-azadispiro[2.0.54.13]decane](/img/structure/B12987247.png)


![tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12987261.png)


![1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-ol](/img/structure/B12987288.png)

![7-Chloro-5-(5-methyl-6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12987295.png)
![Rel-tert-butyl ((4R,5S)-6-oxa-2-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B12987313.png)


